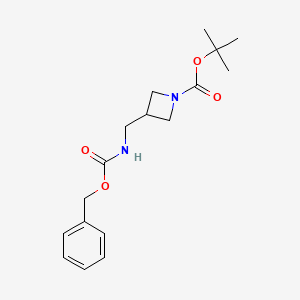

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate

概述

描述

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C17H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

准备方法

The synthesis of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminomethylazetidine-1-carboxylate with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyloxycarbonyl group can be replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

科学研究应用

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate is widely used in scientific research, particularly in:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development.

作用机制

The mechanism of action of tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then interact with its target. This interaction can modulate the activity of the target protein, leading to various biological effects .

相似化合物的比较

Similar compounds to tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate include:

- tert-Butyl 3-aminomethylazetidine-1-carboxylate

- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

- tert-Butyl 3-(methylamino)azetidine-1-carboxylate

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their reactivity and applications. This compound is unique due to the presence of the benzyloxycarbonyl group, which provides specific reactivity and protection for the amine group .

生物活性

tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate, with the CAS number 876149-42-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 320.38 g/mol. The compound features a tert-butyl group, a benzyloxycarbonyl amino group, and an azetidine ring structure, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H24N2O4 |

| Molecular Weight | 320.38 g/mol |

| LogP | 3.1085 |

| Solubility | Soluble |

| Bioavailability Score | 0.55 |

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, small molecule inhibitors targeting cysteine proteases have shown promising results in inhibiting enzymes like cathepsin L and cruzain, which are crucial in various diseases including cancer and parasitic infections .

Antiparasitic Activity

The compound's structural analogs have demonstrated efficacy against various parasites. For example, some derivatives have shown inhibitory activity against Plasmodium falciparum (IC50 = 15.4 µM), a malaria-causing parasite, indicating potential for antimalarial drug development . Additionally, the inhibition of Leishmania major has been noted, suggesting broad-spectrum antiparasitic potential.

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzyme active sites. The binding affinity and kinetics of enzyme-inhibitor interactions are critical for determining therapeutic efficacy. For example, studies on related compounds have revealed slow-binding kinetics with reversible inhibition characteristics .

Study on Cysteine Protease Inhibitors

A comprehensive study analyzed various small molecule inhibitors targeting cysteine proteases, including those structurally related to this compound). The findings highlighted the importance of structural modifications in enhancing binding affinity and selectivity towards target enzymes, paving the way for the design of more effective therapeutics .

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown that compounds similar to this compound possess favorable absorption characteristics and can penetrate biological barriers effectively. This is crucial for developing drugs that require central nervous system penetration while minimizing peripheral side effects .

常见问题

Q. What are the established synthetic routes for tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)azetidine-1-carboxylate, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via nucleophilic addition or protection strategies. A common route involves reacting tert-butyl 3-formylazetidine-1-carboxylate with benzyloxycarbonyl (Cbz)-protected amines. For example, in a dichloromethane/water biphasic system, NaHCO₃ is used to maintain pH, and CbzCl is added dropwise at 0°C, followed by stirring at 25°C. Purification involves phase separation, DCM extraction, drying over MgSO₄, and concentration under reduced pressure, yielding ~59% . Alternative methods using tert-butyl 3-(iodomethyl)azetidine-1-carboxylate in Ni-catalyzed carboboration reactions can introduce boronate groups for further functionalization . Yield variations (e.g., 45% vs. 59%) arise from differences in reaction scale, stoichiometry, and purification efficiency .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Basic

Key techniques include:

- ¹H NMR : For structural confirmation, as demonstrated by δ 6.38–8.65 ppm signals corresponding to aromatic protons and carbamate groups in DMSO-d₆ .

- HPLC/LC-MS : To assess purity and molecular weight.

- TLC : Monitoring reaction progress using 1:1 EtOAc/hexanes (Rf = 0.65) with KMnO₄ visualization .

Advanced methods like 2D NMR (e.g., HSQC, COSY) or X-ray crystallography (for crystalline derivatives) resolve stereochemical ambiguities .

Q. How can researchers optimize amide bond formation or protecting group strategies during synthesis?

Advanced

- Protecting Group Selection : The tert-butyloxycarbonyl (Boc) and Cbz groups are widely used for azetidine nitrogen protection due to their stability under basic conditions and selective deprotection (e.g., Boc with TFA, Cbz via hydrogenolysis) .

- Coupling Agents : For amidation, use HATU or EDCI with DMAP to enhance reactivity.

- Reaction Optimization : Adjust stoichiometry (e.g., 1.2–2.0 equiv of CbzCl) and temperature (0°C to room temperature) to minimize side reactions .

Q. What strategies are effective for designing phosphonate or boronate derivatives of this compound for biological studies?

Advanced

- Phosphonate Derivatives : React tert-butyl 3-formylazetidine-1-carboxylate with diphenoxyphosphoryl reagents under nucleophilic conditions to introduce phosphonate groups, as seen in compound 104 (59% yield) .

- Boronate Functionalization : Utilize Ni-catalyzed carboboration with pinacol boronate esters to install boronate handles for Suzuki-Miyaura cross-coupling .

- Stereoselective Modifications : Chiral catalysts or enantiomerically pure starting materials (e.g., (R)-tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate) ensure stereochemical control .

Q. How should researchers address contradictions in reported yields or spectroscopic data across studies?

Data Contradiction Analysis

- Yield Discrepancies : Compare reaction scales (e.g., 1.0 mmol vs. 62 mmol), solvent systems (DCM vs. THF), and purification methods (column chromatography vs. recrystallization) .

- NMR Variability : Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) and sample preparation (drying, concentration artifacts). Cross-reference with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What are the applications of this compound in medicinal chemistry or enzyme inhibition studies?

Advanced

- METTL3 Inhibition : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one have been explored as METTL3 inhibitors, leveraging the azetidine scaffold’s conformational rigidity .

- Enzyme Probe Design : Phosphonate derivatives (e.g., compound 104) act as transition-state analogs for studying phosphatase or protease mechanisms .

- Biological Screening : Modify the Cbz group to introduce fluorophores or biotin tags for target identification via pull-down assays .

Q. What safety precautions are critical when handling this compound?

Basic

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Perform reactions in a fume hood due to volatile solvents (DCM, THF).

- First Aid : In case of exposure, rinse with water and consult a physician. Provide SDS sheets detailing hazards (e.g., tert-butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate’s irritant properties) .

Q. How can computational methods aid in predicting the reactivity or stability of this compound?

Advanced

- DFT Calculations : Model transition states for amide bond formation or boronate coupling to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., METTL3) to guide derivative design .

- logP Prediction : Use software like MarvinSuite to estimate lipophilicity for optimizing cell permeability in biological assays .

属性

IUPAC Name |

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-14(11-19)9-18-15(20)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAOENDFFVJNFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CNC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201130317 | |

| Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876149-42-7 | |

| Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876149-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-azetidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201130317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。